molecular formula C23H27N5O B2576970 2-(1H-indol-3-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 1903849-75-1

2-(1H-indol-3-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Cat. No. B2576970
CAS RN: 1903849-75-1
M. Wt: 389.503
InChI Key: AZLUELRIMDCGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-3-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Building Blocks for Bioactive Compounds

Researchers have found that chiral oxazolopiperidone lactams, which are structurally related to the compound , serve as versatile intermediates in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These lactams facilitate the introduction of substituents in a regio- and stereocontrolled manner, enabling the synthesis of a wide range of enantiopure polysubstituted piperidines and complex indole alkaloids, among others. This approach has been highlighted for its potential in expanding the scope of synthetic organic chemistry and pharmaceutical development (Escolano, Amat, & Bosch, 2006).

Synthesis of Structurally Novel Compounds

Another study demonstrated the [3+3] cyclization reactions of β-nitroenamines and β-enaminonitriles with α,β-unsaturated carboxylic acid chlorides to synthesize new indolizidines, quinolizidines, and octahydro-pyrido[1,2-a]azepines of lactam type. This research contributes to the development of novel synthetic routes for creating structurally diverse lactam-based compounds with potential applications in medicinal chemistry (Pilipecz et al., 2008).

Enantioselective Synthesis of Alkaloids

Further research into phenylglycinol-derived lactams, closely related to the chemical structure of interest, has led to the enantioselective synthesis of various piperidine-containing alkaloids. This methodology has been applied to the synthesis of madangamines, decahydroquinoline, tetrahydroisoquinoline alkaloids, and indole alkaloids, showcasing the utility of these lactams in producing bioactive alkaloids with potential pharmaceutical applications (Amat et al., 2011).

Antimicrobial and Anticancer Activity

In a more targeted application, a series of derivatives structurally related to the compound of interest was synthesized and evaluated for their antimicrobial and anticancer activities. This research demonstrates the potential of these compounds in serving as leads for the development of new antimicrobial and anticancer agents, contributing to the field of drug discovery (Mehta et al., 2019).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c29-22(13-16-14-24-20-7-3-1-5-18(16)20)27-17-9-11-28(12-10-17)23-19-6-2-4-8-21(19)25-15-26-23/h1,3,5,7,14-15,17,24H,2,4,6,8-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLUELRIMDCGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide

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